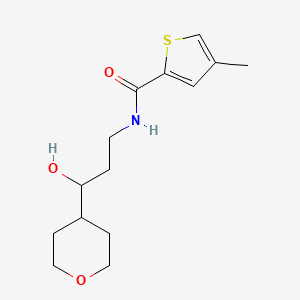

![molecular formula C9H9N3O2 B2513950 Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 619306-82-0](/img/structure/B2513950.png)

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

概要

説明

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has been used in the preparation of antitumor pyrazolopyrimidine compounds . It is a promising medical pharmacophore in structures as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases . The IUPAC name for this compound is ethyl pyrazolo [1,5-a]pyrimidine-5-carboxylate .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines . Another method involves a stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include site-selective cross-coupling reactions . These reactions involve the regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate include a molecular weight of 191.19 . The compound is a solid at room temperature .

科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Antitumor Scaffold

Functional Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant anticancer potential . They have been used in the rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have shown enzymatic inhibitory activity . This property can be exploited in the development of new drugs and therapeutic strategies .

Material Science

Pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their significant photophysical properties . They can be used in the development of new materials with unique properties .

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Antitrypanosomal Activity

This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .

作用機序

Target of Action

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the Pyrazolo[1,5-a]pyrimidines family . These compounds have been found to have a high impact in medicinal chemistry . .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may interact with various biochemical pathways.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been found to have a high impact in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.

Safety and Hazards

将来の方向性

The promising results from the synthesis and applications of Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring new synthesis methods and potential applications of this compound in the treatment of various diseases.

特性

IUPAC Name |

ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUFVJBUUUVJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=NN2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)

![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)

![(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2513883.png)

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)